molecular formula C21H26N4O4S2 B2421505 2,7-bis(piperazin-1-ylsulfonyl)-9H-fluorene CAS No. 321685-60-3

2,7-bis(piperazin-1-ylsulfonyl)-9H-fluorene

Cat. No.: B2421505
CAS No.: 321685-60-3
M. Wt: 462.58
InChI Key: USZPTPFGSHGJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-bis(piperazin-1-ylsulfonyl)-9H-fluorene is a complex organic compound with a unique structure that includes two piperazine rings and a fluorenyl group

Scientific Research Applications

2,7-bis(piperazin-1-ylsulfonyl)-9H-fluorene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its unique structure.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis(piperazin-1-ylsulfonyl)-9H-fluorene typically involves the reaction of fluorenyl sulfonyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-bis(piperazin-1-ylsulfonyl)-9H-fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .

Mechanism of Action

The mechanism of action of 2,7-bis(piperazin-1-ylsulfonyl)-9H-fluorene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-bis(piperazin-1-ylsulfonyl)-9H-fluorene is unique due to its dual piperazine rings and fluorenyl group, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(7-piperazin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S2/c26-30(27,24-9-5-22-6-10-24)18-1-3-20-16(14-18)13-17-15-19(2-4-21(17)20)31(28,29)25-11-7-23-8-12-25/h1-4,14-15,22-23H,5-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZPTPFGSHGJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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